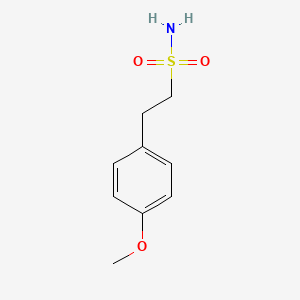
2-(4-Methoxyphenyl)ethane-1-sulfonamide
Overview
Description
“2-(4-Methoxyphenyl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 76653-15-1 . It has a molecular weight of 215.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-methoxyphenyl)ethanesulfonamide . The InChI code is 1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) .Scientific Research Applications
Pharmaceutical Research
2-(4-Methoxyphenyl)ethane-1-sulfonamide: is explored in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its sulfonamide group is a common moiety in many drug molecules, which can act as a bioisostere, replacing functional groups to improve drug properties such as potency, selectivity, or metabolic stability .
Environmental Science
In environmental science, this compound is studied for its role as a persistent organic pollutant. Nitroaromatic compounds, a category to which 2-(4-Methoxyphenyl)ethane-1-sulfonamide belongs, are known for their environmental persistence and potential hazards. Research focuses on understanding its behavior in ecosystems and developing methods for its detection and removal .
Industrial Chemistry
The industrial applications of 2-(4-Methoxyphenyl)ethane-1-sulfonamide include its use as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its molecular structure allows for various chemical transformations, making it a versatile precursor in industrial chemistry .
Agricultural Chemistry
In the field of agriculture, compounds like 2-(4-Methoxyphenyl)ethane-1-sulfonamide are investigated for their potential use in the development of new pesticides and herbicides. The sulfonamide group is particularly of interest for its herbicidal properties, and research is directed towards creating more effective and environmentally friendly agricultural chemicals .
Cosmetic Industry
The application of 2-(4-Methoxyphenyl)ethane-1-sulfonamide in the cosmetic industry is being researched, particularly in the formulation of skincare products. Its derivatives may possess properties that can contribute to the stability and efficacy of cosmetic formulations .
Advanced Material Synthesis
This compound is also significant in the synthesis of advanced materials. Its incorporation into polymers and coatings can impart unique properties such as increased thermal stability or specific interaction capabilities with other substances, which is valuable in materials science research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBARRRFGZDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)ethane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)


![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
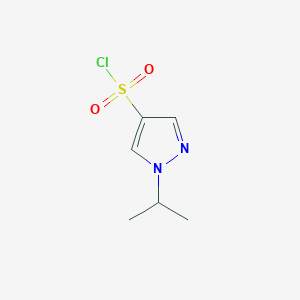
![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)


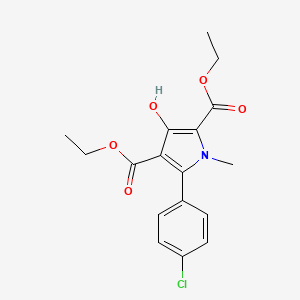
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
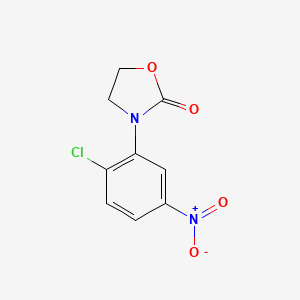
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)
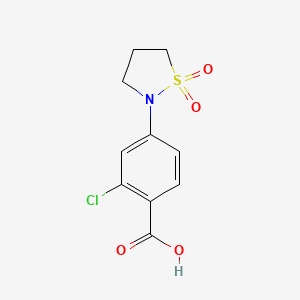
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)